

physical and chemical properties of crystalline Lithium hexafluoroarsenate

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An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline **Lithium Hexafluoroarsenate** (LiAsF_6)

Introduction

Lithium hexafluoroarsenate (LiAsF_6) is an inorganic salt that has garnered significant attention from the scientific community, particularly in the field of energy storage.[1] As a key component in electrolytes for lithium-ion batteries, its properties directly influence battery performance, safety, and longevity.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of crystalline LiAsF_6 , intended for researchers, scientists, and professionals in materials science and drug development. The document details its structural, thermal, and electrochemical characteristics, supported by experimental methodologies.

General and Physical Properties

LiAsF_6 is a white, odorless, and hygroscopic crystalline powder.[2][4] It is recognized for its high ionic conductivity and excellent thermal stability when used as an electrolyte salt.[2]

Table 1: General Properties of **Lithium Hexafluoroarsenate**

Property	Value
Chemical Formula	LiAsF ₆ [1][4][5]
Molar Mass	195.85 g·mol ⁻¹ [1][2][5]
Appearance	White crystalline powder[2][4]
CAS Number	29935-35-1[1]
Synonyms	Hexafluoroarsenate(V) lithium[1][5]

Crystallographic Properties

The crystal structure of **lithium hexafluoroarsenate** is dependent on temperature and hydration state. The anhydrous form undergoes a reversible solid-solid phase transition from a low-temperature rhombohedral phase to a high-temperature cubic phase.[6][7][8] The monohydrate form, LiAsF₆·H₂O, crystallizes in the orthorhombic system, where the complex anions and water molecules exhibit a CsCl-like arrangement.[1][9][10]

Table 2: Crystallographic Data for **Lithium Hexafluoroarsenate**

Form	Crystal System	Key Structural Features
Anhydrous (Low Temp.)	Rhombohedral[6][7][8]	Distorted CsCl arrangement.[9]
Anhydrous (High Temp.)	Cubic[6][7][8]	Phase transition occurs at ~265°C.[6][7]
Monohydrate (LiAsF ₆ ·H ₂ O)	Orthorhombic[1][9]	Isotypic with NaPF ₆ ·H ₂ O; As-F bond length: 1.71-1.72 Å.[9][10]

Thermal Properties

LiAsF₆ is stable up to approximately 300°C, after which it begins to decompose under inert conditions.[6][7] Thermal analysis reveals a significant phase transition before decomposition.

Table 3: Thermal Properties of **Lithium Hexafluoroarsenate**

Property	Value	Notes
Melting Point	349°C[2]	
Phase Transition Temperature	~265°C (538 K)[6][7][8]	Rhombohedral to Cubic transition.
Enthalpy of Phase Transition	5.29 ± 0.27 kJ/mol[8]	
Entropy of Phase Transition	10.30 ± 0.53 J/(K·mol)[8]	
Decomposition Temperature	>300°C (inert conditions)[6][7]	Decomposition range observed between 715–820 K. [8]
Heat of Decomposition	31.64 ± 0.08 kJ/mol[8]	Determined in the range of 765–820 K.

Thermodynamic Properties

The standard thermodynamic properties of LiAsF₆ have been determined using calorimetry techniques.

Table 4: Standard Thermodynamic Properties of LiAsF₆ (at 298.15 K)

Property	Value
Standard Molar Heat Capacity (C _p ⁰)	162.5 ± 0.3 J/(K·mol)[8]
Standard Molar Entropy (S ⁰)	173.4 ± 0.4 J/(K·mol)[8]
Standard Molar Enthalpy	27340 ± 60 J/mol[8]
(H ⁰ (298.15 K) – H ⁰ (0))	

Solubility

Lithium hexafluoroarsenate is soluble in water and a variety of organic solvents, a critical property for its application in battery electrolytes.[1][2] The ability to dissolve in non-aqueous polar solvents is particularly important for lithium-ion battery applications.[11]

Chemical and Electrochemical Properties

Chemical Reactivity

LiAsF₆ is hygroscopic and can absorb moisture from the atmosphere, which can affect its performance and stability.[4][7] It undergoes violent reactions with strong oxidizing and reducing agents, as well as strong acids and bases.[1] Its thermal decomposition can produce hazardous substances, including hydrogen fluoride and arsenic oxides.[1]

Electrochemical Performance

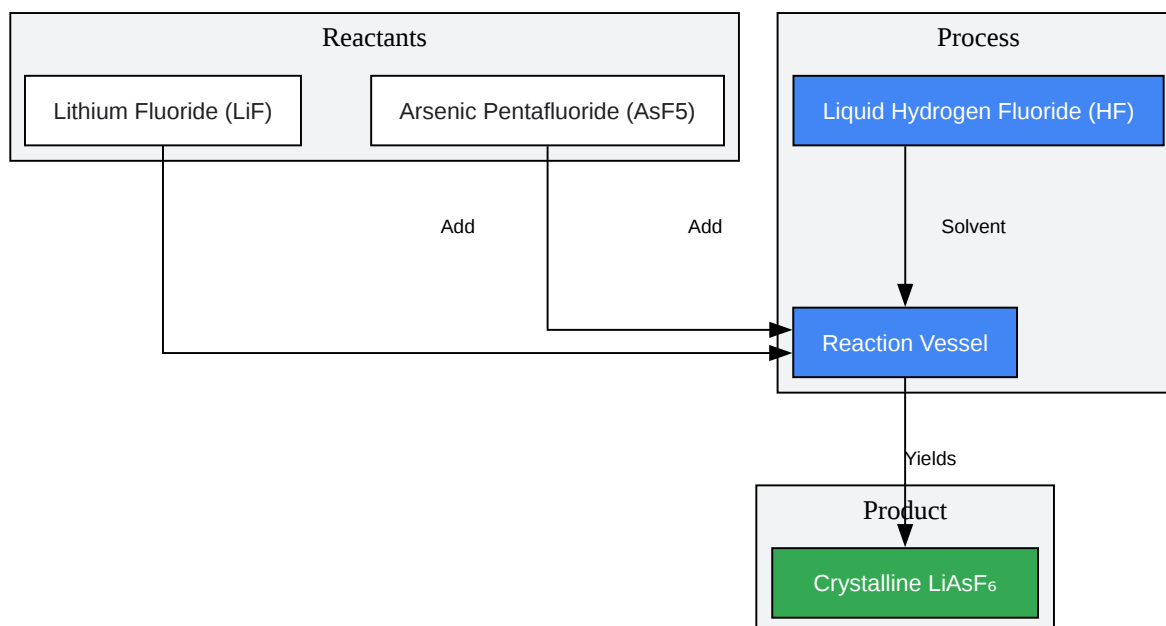
In lithium-ion batteries, LiAsF₆ serves as a solute in the electrolyte, facilitating the transport of lithium ions between the anode and cathode.[3] Its performance is often compared to the more common lithium hexafluorophosphate (LiPF₆). LiAsF₆ exhibits high ionic conductivity, a wide electrochemical window, and excellent thermal stability.[2][3] Notably, it is reported to have superior performance in the formation and stability of the solid electrolyte interphase (SEI) on the negative electrode.[2]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for obtaining reliable data on the properties of LiAsF₆.

Synthesis of LiAsF₆

A common laboratory-scale synthesis involves the reaction of arsenic pentafluoride (AsF₅) with lithium fluoride (LiF) in a solvent like liquid hydrogen fluoride.[1]



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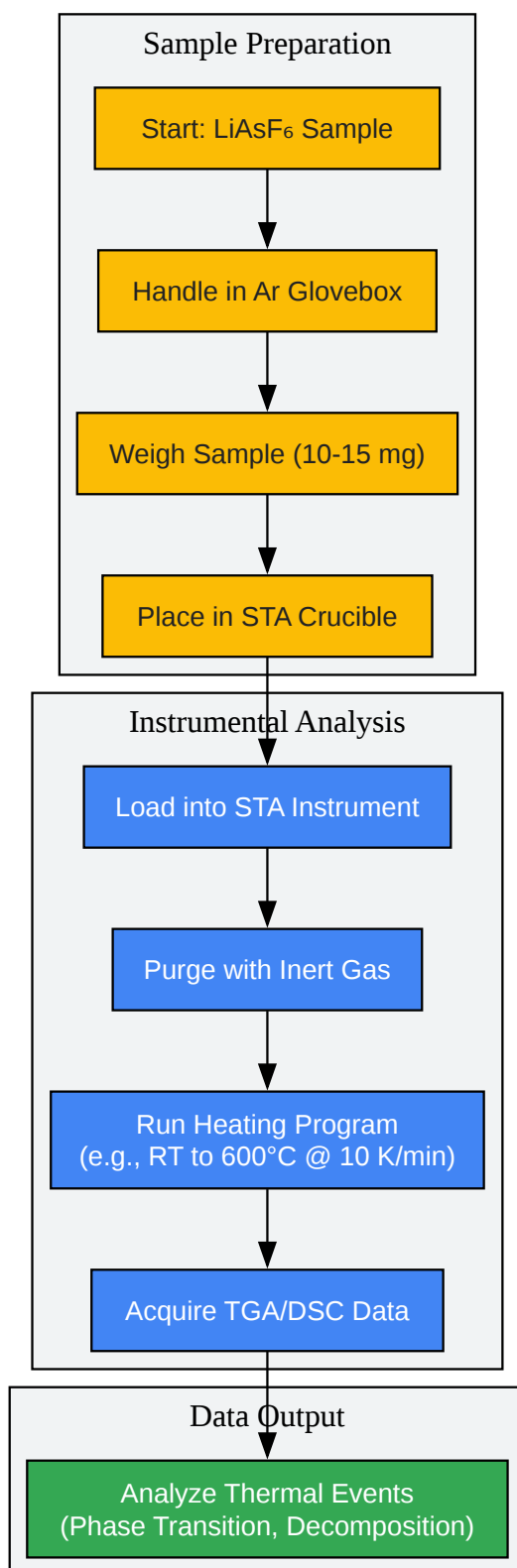
Caption: A simplified workflow for the synthesis of LiAsF_6 .

Thermal Analysis: Simultaneous Thermal Analysis (STA)

STA, combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is used to study thermal stability, phase transitions, and decomposition.

- Sample Preparation: Due to the hygroscopic nature of LiAsF_6 , sample preparation must be conducted in an inert atmosphere, such as an argon-filled glovebox.[6][7]
- Instrumentation: A simultaneous thermal analyzer (e.g., NETZSCH STA 449 Jupiter®) is used.[6]
- Methodology:

- A small quantity of the sample (e.g., 10-15 mg) is weighed into an appropriate crucible (e.g., Alumina) inside a glovebox.[\[6\]](#)
- The crucible is sealed or covered with a pierced lid to control the atmosphere.[\[6\]](#)
- The sample is placed in the STA instrument, which is also purged with an inert gas (e.g., Argon at 70 ml/min).[\[6\]](#)
- A temperature program is executed, typically heating from room temperature to a point beyond decomposition (e.g., 600°C) at a constant rate (e.g., 10 K/min).[\[6\]](#)
- The instrument simultaneously records mass loss (TGA) and heat flow (DSC) as a function of temperature.



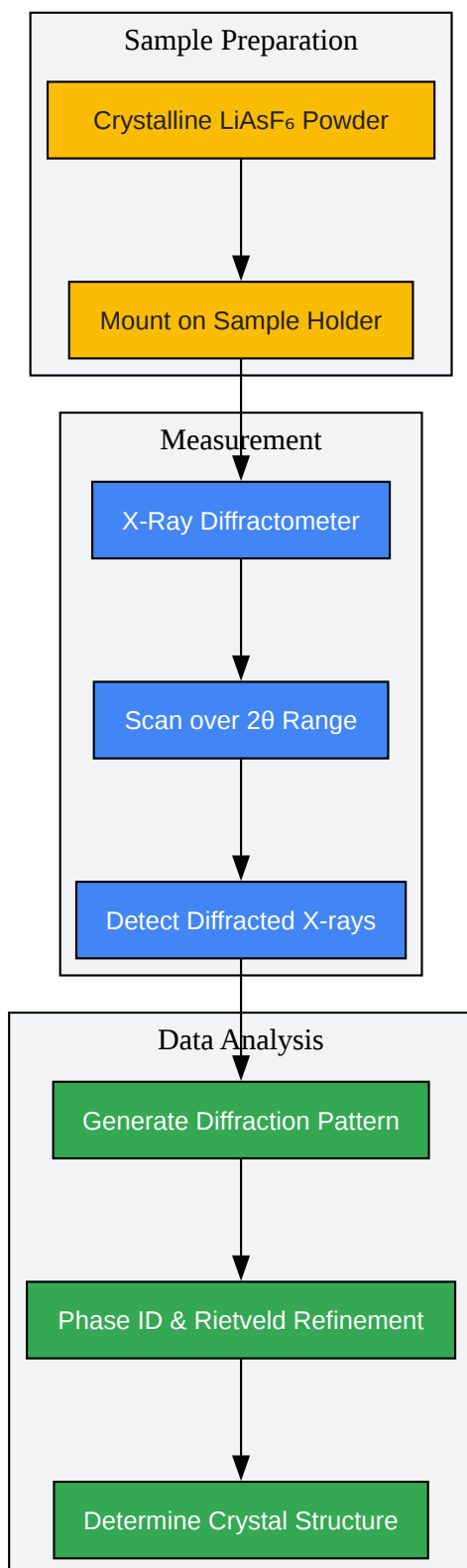
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Caption: Experimental workflow for Simultaneous Thermal Analysis (STA).

Crystallographic Analysis: X-Ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure of LiAsF_6 .

- **Sample Preparation:** A fine powder of the crystalline material is prepared and mounted on a sample holder. For air-sensitive materials, an airtight or inert-atmosphere sample holder is required.
- **Instrumentation:** A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., $\text{Cu K}\alpha$).
- **Methodology:**
 - The sample is irradiated with X-rays over a range of angles (2θ).
 - The detector records the intensity of the diffracted X-rays at each angle.
 - The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline phase(s) present.
 - The data is analyzed by identifying the peak positions to determine the unit cell parameters.
 - Advanced analysis, such as Rietveld refinement, can be used to determine atomic positions and other structural details.[\[9\]](#)



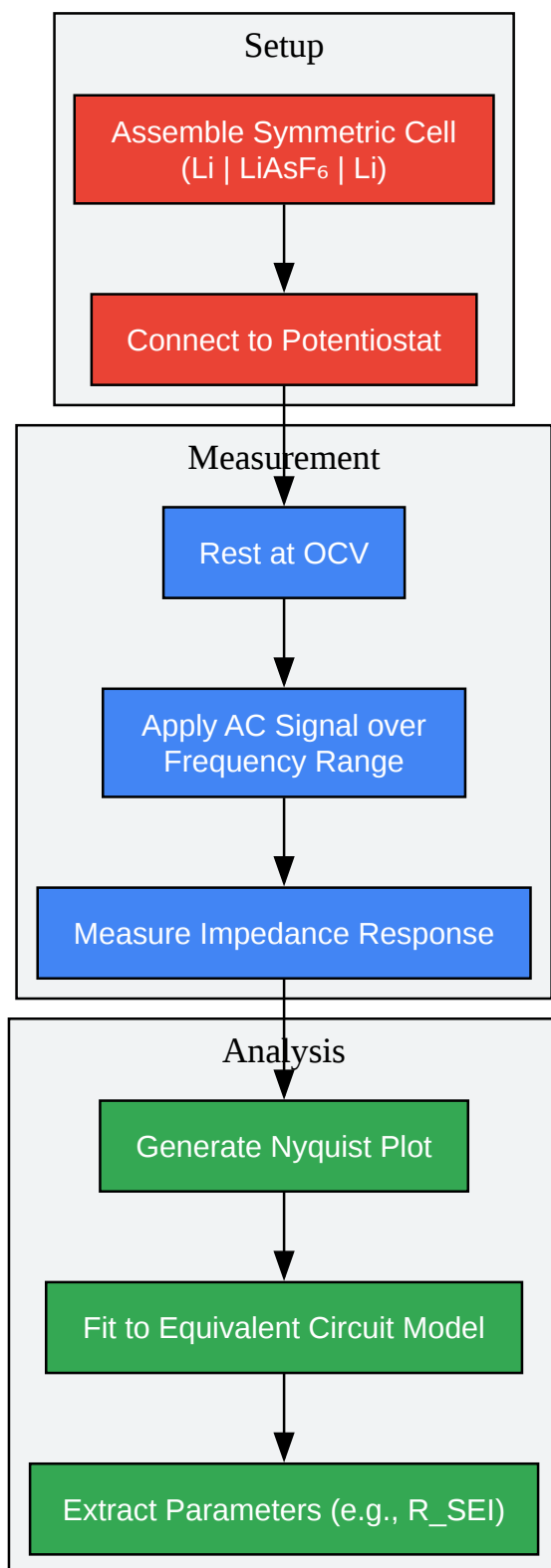
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Caption: General workflow for X-Ray Diffraction (XRD) analysis.

Electrochemical Characterization: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the electrochemical processes within a battery, such as charge transfer resistance and SEI properties.[\[12\]](#)[\[13\]](#)

- Cell Assembly: A symmetric cell (e.g., Li metal | LiAsF₆ electrolyte | Li metal) is typically assembled in a glovebox to isolate and study the properties of the electrolyte and its interface with the electrode.[\[12\]](#)
- Instrumentation: A potentiostat with a frequency response analyzer.
- Methodology:
 - The assembled symmetric cell is allowed to rest to reach a stable open-circuit voltage (OCV).
 - A small amplitude AC voltage perturbation is applied to the cell over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[\[13\]](#)
 - The resulting AC current response is measured, allowing the impedance to be calculated at each frequency.
 - The data is typically visualized as a Nyquist plot (imaginary vs. real impedance).[\[12\]](#)
 - The plot is fitted to an equivalent circuit model to extract quantitative parameters, such as the SEI resistance (R_{SEI}) and charge transfer resistance.



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Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).

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References

- 1. Lithium hexafluoroarsenate - Wikipedia [en.wikipedia.org]
- 2. Lithium hexafluoroarsenate (CAS 29935-35-1): Core material for high-performance lithium-ion battery electrolytes-Deshang Chemical [deshangchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Lithium hexafluoroarsenate | AsF₆Li | CID 9837036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
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